2-Amino-N-(3-methyl-2-oxo-4,5-dihydro-1H-3-benzazepin-1-YL)propanamide
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Overview
Description
(S)-2-AMINO-N-((S)-3-METHYL-2-OXO-2,3,4,5-TETRAHYDRO-1H-BENZO[D]AZEPIN-1-YL)PROPANAMIDE is a complex organic compound with significant potential in various scientific fields. This compound belongs to the class of benzazepines, which are known for their diverse biological activities. The structure of this compound includes an amino group, a methyl group, and a benzazepine ring, making it a unique and versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-AMINO-N-((S)-3-METHYL-2-OXO-2,3,4,5-TETRAHYDRO-1H-BENZO[D]AZEPIN-1-YL)PROPANAMIDE typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired stereochemistry and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve high purity and yield. Additionally, purification steps such as crystallization, distillation, or chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
(S)-2-AMINO-N-((S)-3-METHYL-2-OXO-2,3,4,5-TETRAHYDRO-1H-BENZO[D]AZEPIN-1-YL)PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The amino and methyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions
Major Products
The major products formed from these reactions include various substituted benzazepines, hydroxyl derivatives, and other functionalized compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(S)-2-AMINO-N-((S)-3-METHYL-2-OXO-2,3,4,5-TETRAHYDRO-1H-BENZO[D]AZEPIN-1-YL)PROPANAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with applications in enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anticonvulsant and analgesic properties
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of (S)-2-AMINO-N-((S)-3-METHYL-2-OXO-2,3,4,5-TETRAHYDRO-1H-BENZO[D]AZEPIN-1-YL)PROPANAMIDE involves its interaction with specific molecular targets. It is known to bind to neuronal sodium channels and L-type calcium channels, modulating their activity. This interaction leads to its anticonvulsant and analgesic effects by stabilizing neuronal membranes and reducing excitability .
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1): A hybrid anticonvulsant with similar structural features.
N-Phenyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide: Another compound with comparable anticonvulsant properties.
Uniqueness
(S)-2-AMINO-N-((S)-3-METHYL-2-OXO-2,3,4,5-TETRAHYDRO-1H-BENZO[D]AZEPIN-1-YL)PROPANAMIDE stands out due to its specific stereochemistry and the presence of both amino and methyl groups, which contribute to its unique biological activity and potential therapeutic applications .
Properties
IUPAC Name |
2-amino-N-(3-methyl-4-oxo-2,5-dihydro-1H-3-benzazepin-5-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-9(15)13(18)16-12-11-6-4-3-5-10(11)7-8-17(2)14(12)19/h3-6,9,12H,7-8,15H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGGHCAOKUXLARQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1C2=CC=CC=C2CCN(C1=O)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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